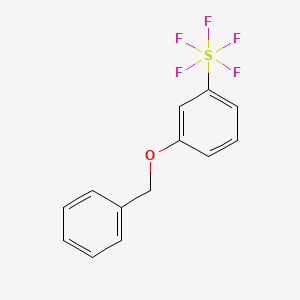

![molecular formula C8H5BrN2OS B1441965 6-Bromobenzo[D]isothiazole-3-carboxamide CAS No. 947691-81-8](/img/structure/B1441965.png)

6-Bromobenzo[D]isothiazole-3-carboxamide

Overview

Description

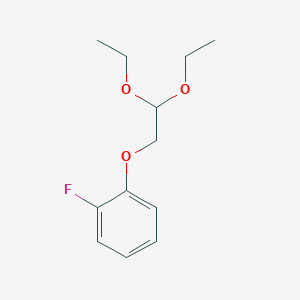

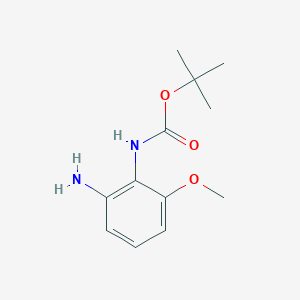

6-Bromobenzo[D]isothiazole-3-carboxamide is a chemical compound with the molecular formula C8H5BrN2OS . It has a molecular weight of 257.11 .

Synthesis Analysis

The synthesis of related compounds like 6-Bromobenzo[d]isothiazole-3-carboxylic acid involves reactions such as condensation . The synthesis typically involves the use of sodium hydroxide in methanol, followed by acidification with 2N HCl .Molecular Structure Analysis

The molecular structure of this compound consists of a benzisothiazole ring substituted with a bromine atom at the 6th position and a carboxamide group at the 3rd position .Chemical Reactions Analysis

Isothiazoles, which include compounds like this compound, are used in various synthetic methods. These methods often involve Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reactions .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications

Analytical Methods for Determining Antioxidant Activity

A review highlighted the critical presentation of tests used to determine the antioxidant activity of compounds, which might be relevant for evaluating the properties of 6-Bromobenzo[D]isothiazole-3-carboxamide if antioxidant activity is of interest. This includes methods like the Oxygen Radical Absorption Capacity (ORAC) test and the 2,2′-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) test, among others. These assays are based on chemical reactions and assessing kinetics or reaching the equilibrium state through spectrophotometry (Munteanu & Apetrei, 2021).

Conversion of Benzimidazoles, Imidazothiazoles, and Imidazoles into CNS Drugs

Research on converting benzimidazoles, imidazothiazoles, and imidazoles into more potent central nervous system (CNS) acting drugs might offer insights into the pharmaceutical applications of structurally related compounds like this compound. This involves synthetic pathways utilizing gloxal with formaldehyde and ammonia, pointing to the flexibility of azole compounds in drug synthesis and their potential CNS applications (Saganuwan, 2020).

Benzothiazoles' Therapeutic Potential

A patent review on benzothiazoles, including therapeutic patents filed between 2010 and 2014, reveals the wide spectrum of biological activities of benzothiazole derivatives. This includes antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, suggesting that this compound could potentially be explored for similar biological activities (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Synthesis and Biological Importance of 2-(Thio)ureabenzothiazoles

The synthesis and exploration of 2-(thio)ureabenzothiazoles for their biological activities demonstrate the chemical versatility and pharmacological potential of benzothiazole derivatives. This includes approaches to affording these compounds with various substituents, which may shed light on synthetic strategies relevant to this compound (Rosales-Hernández et al., 2022).

Isothiazoles and Their Derivatives: Synthesis, Reactions, and Pharmaceutical Importance

A review on isothiazoles and their derivatives, covering their synthesis, reactions, and pharmaceutical importance, provides a comprehensive overview of the potential of compounds within this chemical class. Although it does not specifically address this compound, the methodologies and applications discussed could be relevant for understanding its potential uses and synthetic approaches (Alam, 2019).

Safety and Hazards

Future Directions

Isothiazoles, including 6-Bromobenzo[D]isothiazole-3-carboxamide, are being intensively developed due to their significance in medicinal chemistry and organic synthesis . Future research may focus on developing eco-friendly synthetic strategies and exploring the potential applications of metal-free synthetic routes .

Properties

IUPAC Name |

6-bromo-1,2-benzothiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS/c9-4-1-2-5-6(3-4)13-11-7(5)8(10)12/h1-3H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUQKKQVABLGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SN=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80723462 | |

| Record name | 6-Bromo-1,2-benzothiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80723462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947691-81-8 | |

| Record name | 6-Bromo-1,2-benzothiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80723462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441882.png)

![2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride](/img/structure/B1441890.png)